![molecular formula C17H12N6 B2840805 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine CAS No. 685107-78-2](/img/structure/B2840805.png)
2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine
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Overview
Description
“2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is a hybrid of triazole and pyrimidine, two chemical structures known for their wide range of pharmacological activities .
Synthesis Analysis
The compound is synthesized as part of a series of novel triazole-pyrimidine-based compounds . The structures of these compounds are confirmed by mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is known to exhibit a wide range of pharmacological activities . The compound also contains a triazole ring, another important active pharmaceutical scaffold .Chemical Reactions Analysis
The compound is part of a series of novel 1,2,4-triazole derivatives, which have been synthesized and evaluated for their biological activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications
Anti-Fibrosis Activity
The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives led to the discovery of compounds with potent anti-fibrotic properties . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated remarkable anti-fibrosis activity. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Electrochromic and Optical Devices
Studies have explored the redox properties of tris[4-(triazol-1-yl)pyridin-2-yl]amine, a related compound . Understanding its interconversion between different redox states provides insights into its potential applications in electrochromic and optical devices.
Tie-2 Kinase Inhibition for Tumor Angiogenesis
The evolution of highly selective and potent 2-(pyridin-2-yl)pyrimidine-based Tie-2 kinase inhibitors has been investigated . These inhibitors show selectivity over other kinases, making them promising candidates for targeting Tie-2 signaling pathways involved in tumor angiogenesis.
Synthetic Design for 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
The synthetic design of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves several routes, including acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This approach provides access to a class of compounds with potential biological activities.
Antimicrobial and Antiviral Properties
Pyrimidine derivatives, including those containing the 2-(pyridin-2-yl)-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine core, have demonstrated antimicrobial and antiviral activities . These compounds could be explored further for their therapeutic potential.
Anti-Tubercular Potential
Related imidazole-containing compounds have been synthesized and evaluated for anti-tubercular activity . While not directly the same compound, this highlights the broader interest in heterocyclic structures for combating infectious diseases.
Mechanism of Action
Target of Action
The primary targets of 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits promising neuroprotective and anti-inflammatory properties .
Result of Action
The compound exhibits significant anti-neuroinflammatory properties . It also shows promising neuroprotective activity by reducing the expression of ER stress and apoptosis markers . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
properties
IUPAC Name |
2-pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6/c1-2-9-19-16(3-1)17-20-10-8-15(22-17)13-4-6-14(7-5-13)23-12-18-11-21-23/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFXPIJWSWRXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine |
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